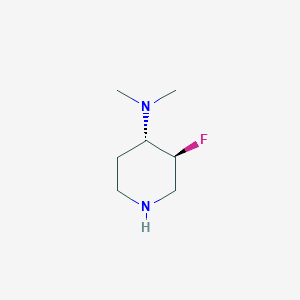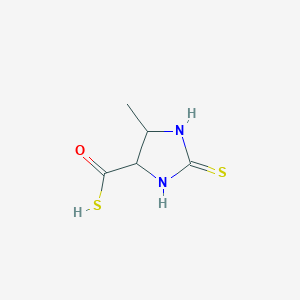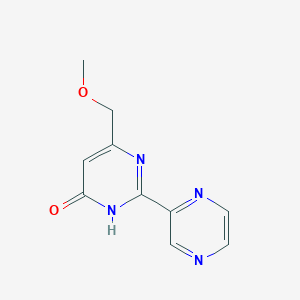![molecular formula C5H3BrN4 B12822200 5-Bromo-1H-pyrazolo[3,4-c]pyridazine CAS No. 1352546-83-8](/img/structure/B12822200.png)
5-Bromo-1H-pyrazolo[3,4-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. This compound is characterized by the fusion of a pyrazole ring with a pyridazine ring, with a bromine atom attached at the 5th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridazine ring, offering different reactivity and applications.
5-Chloro-1H-pyrazolo[3,4-c]pyridazine: A halogenated derivative with chlorine instead of bromine, which may exhibit different chemical and biological properties.
Uniqueness: 5-Bromo-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Propriétés
Numéro CAS |
1352546-83-8 |
|---|---|
Formule moléculaire |
C5H3BrN4 |
Poids moléculaire |
199.01 g/mol |
Nom IUPAC |
5-bromo-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10) |
Clé InChI |
BIZFTGNWASLKGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC2=NN=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12822117.png)
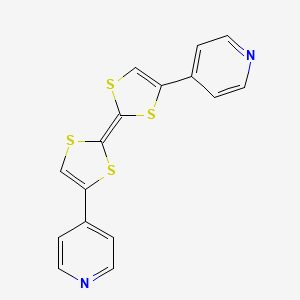
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
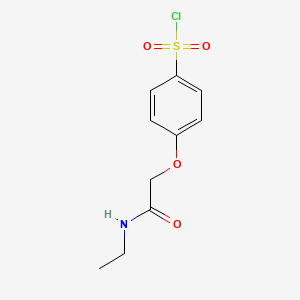
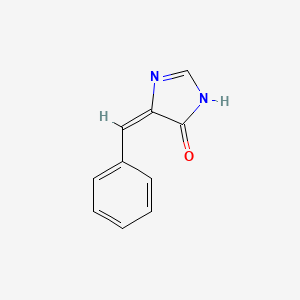
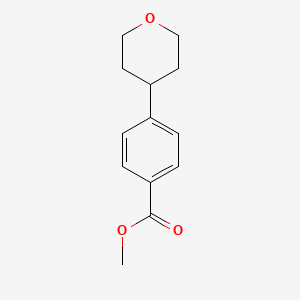
![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)

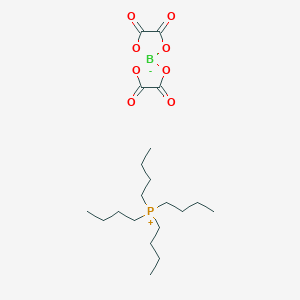
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
